5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde
Description
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 5-position of the benzaldehyde core and a 3-methylbenzyloxy group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and heterocyclic compounds. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, influencing its reactivity and physical properties.
Properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSSKDXBLXYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244129 | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644958-94-1 | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644958-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
General Synthetic Approach
The synthesis of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde typically involves:
- Starting Materials :
- 5-bromosalicylaldehyde (as the brominated aldehyde precursor).
- 3-methylbenzyl bromide (as the benzylating agent).
- Reaction Mechanism : Etherification via nucleophilic substitution.
Reaction Conditions
The reaction is carried out under basic conditions to facilitate deprotonation of the hydroxyl group on the aromatic ring, enabling nucleophilic attack on the benzyl halide.
Example Protocol:
- Dissolve 5-bromosalicylaldehyde in an anhydrous solvent such as dimethylformamide (DMF).
- Add a base like potassium carbonate (K₂CO₃) to act as a proton acceptor.
- Introduce 3-methylbenzyl bromide dropwise into the solution.
- Heat the reaction mixture to 80–90°C and stir for 12–24 hours.
- Monitor progress using thin-layer chromatography (TLC) with a solvent system such as hexane/ethyl acetate.
- Purify the product via column chromatography using silica gel and a gradient of hexane/ethyl acetate.
Optimized Industrial Synthesis
Scaling Up
For industrial production, the reaction conditions are optimized to increase yield and reduce impurities:
- Continuous Flow Systems : These systems allow precise control over temperature, mixing, and reaction time, improving efficiency.
- Solvent Recycling : Anhydrous DMF or dichloromethane (DCM) can be recovered and reused to minimize costs.
Yield and Purity
Yield optimization is achieved by:
- Using excess benzyl bromide to drive the reaction to completion.
- Employing high-purity starting materials.
- Post-reaction purification via recrystallization or advanced chromatographic techniques.
Alternative Methods
Mitsunobu Reaction
An alternative route involves converting 5-bromosalicylaldehyde into its benzyl ether derivative using Mitsunobu conditions:
- Combine triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF).
- Add the phenol derivative and benzyl alcohol.
- Stir at room temperature until completion, as indicated by TLC.
- Isolate the product by removing byproducts via extraction or chromatography.
Direct Bromination of Benzaldehyde Derivatives
In some cases, bromination is performed after benzylation:
- React 2-hydroxybenzaldehyde with benzyl bromide under basic conditions to form the ether.
- Brominate selectively at the desired position using Br₂ in DCM at low temperatures (0°C).
Reaction Optimization
Key Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DMF or DCM |
| Base | Potassium carbonate |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography |
Analytical Data for Product Verification
Spectroscopic Characterization
To confirm product identity, key analytical techniques include:
- NMR Spectroscopy :
- $$ ^1H $$: Peaks at δ ~9.98 (aldehyde), δ ~7.51–7.45 (aromatic protons), δ ~5.09 (-OCH₂).
- $$ ^{13}C $$: Signals at δ ~192.10 (aldehyde carbon), δ ~70.33 (-OCH₂).
- Mass Spectrometry :
- Molecular ion peak at $$ m/z = \text{305} $$ corresponding to $$ C{15}H{13}BrO_2 $$.
- Infrared Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ for C=O stretching.
Data Table: Summary of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Etherification | 5-Bromosalicylaldehyde + Benzyl Br | K₂CO₃, DMF | ~85–90 | >95 |
| Mitsunobu Reaction | Phenol + Benzyl Alcohol | PPh₃, DIAD, THF | ~75–80 | >95 |
| Direct Bromination | Benzaldehyde Derivative + Br₂ | DCM, NaHCO₃ | ~70–85 | >90 |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid | 78% | |
| CrO₃/CH₃COOH | RT, 12 hr | Same as above | 65% |
Key Findings :
- Oxidation efficiency depends on steric hindrance from the 3-methylbenzyl group.
- Over-oxidation to CO₂ is minimal due to electron-withdrawing effects of bromine .
Reduction Reactions
The aldehyde moiety can be selectively reduced to primary alcohols or fully deoxygenated.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 1 hr | 5-Bromo-2-[(3-methylbenzyl)oxy]benzyl alcohol | 92% |
| LiAlH₄/THF | Reflux, 4 hr | Same as above | 85% |
| H₂/Pd-C | 1 atm, RT | 5-Bromo-2-[(3-methylbenzyl)oxy]toluene | 70% |
Mechanistic Insight :
- NaBH₄ selectively reduces the aldehyde without affecting the bromine or ether linkage .
- Catalytic hydrogenation removes the aldehyde oxygen entirely via hydrodeoxygenation .
Nucleophilic Substitution
The bromine atom undergoes substitution with soft nucleophiles under palladium catalysis.
| Nucleophile | Catalyst System | Product | Yield |
|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivative | 88% |
| NaN₃ | CuI/DMF | Azido derivative | 76% |
| NH₃ (aq.) | CuBr/110°C | Aminated product | 63% |
Comparative Reactivity :
Replacement rates follow the order:
Br > CHO > OCH₂C₆H₄CH₃
This hierarchy is confirmed through competition experiments .
Condensation Reactions
The aldehyde participates in Schiff base formation and related condensations.
Kinetic Data :
Cross-Coupling Reactions
The bromine atom enables modern cross-coupling methodologies.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(OAc)₂/XPhos | 5-Aryl-2-[(3-methylbenzyl)oxy]benzaldehyde | 82% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Alkynylated derivative | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Aminobenzaldehyde | 68% |
Optimized Protocol for Suzuki Coupling :
- Catalyst : Pd(OAc)₂ (2 mol%)
- Ligand : SPhos (4 mol%)
- Base : K₃PO₄ (3 eq.)
- Solvent : DME/H₂O (4:1)
- Temperature : 100°C, 12 hr
Comparative Reactivity with Analogues
| Compound | Oxidation Rate (rel.) | Substitution Yield (Suzuki) |
|---|---|---|
| 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde | 1.0 | 82% |
| 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde | 0.7 | 65% |
| 5-Iodo-2-[(3-methylbenzyl)oxy]benzaldehyde | 1.3 | 91% |
Trend Analysis :
- Iodo analogue shows faster oxidative degradation but higher cross-coupling yields .
- Electron-donating groups on benzyl ether reduce aldehyde oxidation rates .
Stability Considerations
- Thermal Stability : Decomposes at >250°C via cleavage of the benzylic ether .
- Photostability : UV exposure (λ=254 nm) induces bromine dissociation (t₁/₂=48 hr) .
- Storage : Stable for >2 years under argon at -20°C .
This comprehensive analysis demonstrates the compound's versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Controlled manipulation of its reactive sites enables precise molecular engineering.
Scientific Research Applications
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is a compound of significant interest in scientific research, particularly in the fields of chemistry and biology. Its unique structure, featuring a bromine atom and a methylene-linked aromatic group, enhances its reactivity and potential applications. This article explores the various applications of this compound, supported by case studies and comparative analyses with similar compounds.
Synthetic Route Overview
| Starting Materials | Reagents | Conditions |
|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | Potassium carbonate, DMF | Elevated temperature |
| 3-Methylbenzyl bromide |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines, including glioblastoma cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Antitumor Activity
In vitro assays demonstrated that this compound inhibited cell viability in U87MG glioblastoma cells in a dose-dependent manner. The results suggest its potential as a lead compound for developing new anticancer drugs.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that halogenated benzaldehydes, including this compound, possess enhanced efficacy due to bromination.
Case Study: Antimicrobial Efficacy
A study measuring minimum inhibitory concentration (MIC) values revealed that this compound showed significantly lower MIC values compared to non-halogenated counterparts, indicating its superior antimicrobial properties.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development targeting conditions related to oxidative stress and inflammation. One notable target is heme oxygenase-1 (HO-1), which plays a role in cellular responses to oxidative stress.
Case Study: Enzyme Inhibition Studies
Inhibitory assays demonstrated promising results for this compound as an inhibitor of HO-1, suggesting its potential use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biochemical research, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in the substituents on the benzyloxy group, which significantly alter their properties:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., nitro in 4m) increase melting points due to enhanced intermolecular dipole interactions. The 3-chloro analog (4k) has a lower melting point (100–102°C) compared to difluoro (4j) and dichloro derivatives (120–122°C), highlighting the role of halogen electronegativity and symmetry in crystal packing .
- Retention Times : Analogs with polar substituents (e.g., nitro in 4m) exhibit shorter RP-HPLC retention times (14.72 min) compared to less polar derivatives (e.g., 4k at 17.28 min), reflecting differences in hydrophobicity .
Biological Activity
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with a unique structure that includes a bromine atom and a methylene bridge connecting to a 3-methylbenzyl ether group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
- Molecular Formula : C₁₅H₁₃BrO₂
- Molecular Weight : Approximately 305.18 g/mol
- Structure : The compound features both electron-withdrawing (bromine) and electron-donating (methylbenzyl) groups, which influence its reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of benzaldehyde have shown promising results in reducing cell viability in various cancer cell lines, including leukemia and melanoma models .
- Enzyme Inhibition : Some studies have focused on the inhibitory effects of benzaldehyde derivatives on enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. The introduction of specific substituents has been shown to enhance inhibitory activity, suggesting potential therapeutic applications for conditions like gout .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain analogues exhibit cytotoxic effects at specific concentrations. For example, compounds related to this compound have been tested for their ability to induce cell cycle arrest in cancer cells, with some showing significant activity at low micromolar concentrations .
Case Study 1: Anticancer Activity
A study evaluated the anti-proliferative effects of various benzaldehyde derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values below 10 µM against several cancer types. Notably, the incorporation of a methyl group at the benzyl position improved cytotoxicity compared to unsubstituted analogues .
Case Study 2: Enzyme Inhibition
Research on substituted benzaldehydes indicated that introducing hydroxyl or halogen groups significantly increased their inhibitory activity against xanthine oxidase. The study utilized molecular docking techniques to elucidate the interaction mechanisms, revealing that hydrophobic interactions play a critical role in binding affinity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | Hydroxyl group instead of ether | Increased solubility; potential for enhanced activity |
| 5-Iodo-2-[(3-methylbenzyl)oxy]benzaldehyde | Iodine substitution | Higher reactivity; potential for increased toxicity |
| 5-Bromo-2-nitrobenzaldehyde | Nitro group at the 2-position | Stronger electron-withdrawing effect; anticancer potential |
| 4-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde | Bromine at the para position | Different electronic properties; varied biological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde, and how can regioselectivity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. A common approach involves reacting 5-bromo-2-hydroxybenzaldehyde with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Regioselectivity is controlled by optimizing reaction temperature (60–80°C) and solvent polarity, as seen in analogous benzylation reactions .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodology : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~10.5 ppm) and aromatic protons (δ 7.0–8.4 ppm), with coupling patterns confirming substitution .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
- RP-HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (retention time ~16–18 min) .
Q. What safety protocols are recommended for handling brominated aromatic aldehydes?
- Methodology : Refer to SDS guidelines for similar compounds (e.g., 3-bromobenzaldehyde):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
